Allyl propyl trisulfide
Overview
Description
Allyl propyl trisulfide is an organosulfur compound with the molecular formula C6H12S3. It is a naturally occurring compound found in garlic (Allium sativum) and is responsible for some of its characteristic odor and therapeutic properties. This compound is part of a larger family of sulfur-containing compounds that contribute to the health benefits associated with garlic consumption .
Mechanism of Action
Target of Action
Allyl propyl trisulfide is a major organosulfur component found in garlic . It has been identified as having inhibitory action against SARS-CoV-2 .
Mode of Action
It has been suggested that its therapeutic properties are due to its interaction with cellular components, leading to changes in cellular function . For instance, it has been shown to exhibit an inhibitory effect on H.pylori in a concentration-dependent manner .
Pharmacokinetics
It is known that the organosulfur components in garlic-derived compounds are volatile and thermodynamically unstable . They are prone to deterioration, volatilization, and oxidation when exposed to unfavorable circumstances like high temperatures, light, and oxygen .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, reflecting its interaction with multiple biological systems. Its therapeutic effects are thought to be due to its ability to alter cellular function, leading to beneficial changes in health markers .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, high temperatures, light, and oxygen can lead to the deterioration, volatilization, and oxidation of this compound . To increase the stability and applicability of the bioactive components in garlic, encapsulation techniques using various wall materials and technology have been employed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl propyl trisulfide can be synthesized through the reaction of allyl chloride with sodium propyl trisulfide. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:
C3H5Cl+Na2S3C3H7→C3H5S3C3H7+2NaCl
Industrial Production Methods: In industrial settings, this compound is often produced through the extraction and distillation of garlic oil. The oil is subjected to fractional distillation to isolate the desired compound. This method leverages the natural abundance of this compound in garlic .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form allyl propyl disulfide and allyl propyl sulfide using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Allyl propyl sulfoxide, allyl propyl sulfone.
Reduction: Allyl propyl disulfide, allyl propyl sulfide.
Substitution: Various substituted sulfur compounds depending on the nucleophile used.
Scientific Research Applications
Allyl propyl trisulfide has been extensively studied for its potential health benefits and applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for natural preservatives.
Medicine: Studied for its potential anticancer, antioxidant, and cardioprotective effects. It has shown promise in reducing blood pressure and cholesterol levels.
Industry: Utilized in the flavor and fragrance industry due to its characteristic garlic odor. .
Comparison with Similar Compounds
Allyl propyl trisulfide is part of a family of organosulfur compounds found in garlic. Similar compounds include:
- Diallyl disulfide
- Diallyl trisulfide
- Dipropyl disulfide
- Dipropyl trisulfide
- Allyl methyl disulfide
- Dimethyl disulfide
Uniqueness:
- This compound has a unique combination of allyl and propyl groups, which contributes to its distinct chemical and biological properties. Compared to other similar compounds, it has shown a broader spectrum of antimicrobial activity and more potent cardioprotective effects .
Properties
IUPAC Name |
1-(prop-2-enyltrisulfanyl)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S3/c1-3-5-7-9-8-6-4-2/h3H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJMGVJLUBBAQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSSSCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335472 | |
Record name | allyl propyl trisulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33922-73-5 | |
Record name | Allyl propyl trisulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033922735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | allyl propyl trisulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALLYL PROPYL TRISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB8R8DYZ2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.